molecular formula C19H17ClN4O2 B2840491 1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(5-methylpyridin-2-yl)urea CAS No. 338755-36-5

1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(5-methylpyridin-2-yl)urea

Cat. No. B2840491
CAS RN: 338755-36-5
M. Wt: 368.82
InChI Key: KNSJCBLKFKMUBO-UHFFFAOYSA-N
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Description

1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(5-methylpyridin-2-yl)urea, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of various autoimmune diseases. It is a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of cytokine receptors. CP-690,550 has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Complexation-Induced Unfolding of Heterocyclic Ureas

This study describes the synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes, indicating potential applications in self-assembly and mimicking biological processes such as peptide transitions (Corbin et al., 2001).

Substituent Effects on Pyrid-2-yl Ureas

Research on pyrid-2-yl ureas demonstrates how electron-withdrawing substituents enhance intermolecular complexation, suggesting applications in designing molecules with improved binding characteristics for biochemical applications (Chien et al., 2004).

Optoelectronic Applications of Chalcone Derivatives

A novel chalcone derivative exhibited significant electro-optic properties, indicating its potential in optoelectronic device fabrications. This research underscores the importance of such compounds in developing materials for nonlinear optics and electronic applications (Shkir et al., 2018).

Synthesis of Anticancer Drug Intermediates

The synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea as an important intermediate for anticancer drugs highlights the role of heterocyclic ureas in pharmaceutical chemistry, offering pathways to develop new therapeutic agents (Zhang et al., 2019).

Electrochemical and Thermodynamic Investigations

Studies on the corrosion inhibition effect of urea derivatives on mild steel in acidic solutions provide insights into the application of these compounds in protecting materials, indicating their importance in industrial chemistry and material science (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(5-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-13-4-9-17(21-11-13)23-19(26)22-16-3-2-10-24(18(16)25)12-14-5-7-15(20)8-6-14/h2-11H,12H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSJCBLKFKMUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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